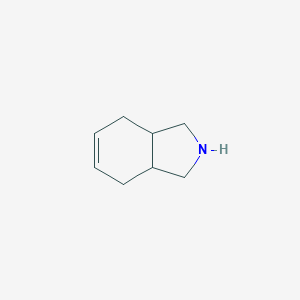

2,3,3a,4,7,7a-hexahydro-1H-isoindole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,3a,4,7,7a-hexahydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZHYUCYEYJQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608345 | |

| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10533-30-9 | |

| Record name | 3a,4,7,7a-Tetrahydroisoindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010533309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 2,3,3a,4,7,7a-hexahydro-1H-isoindole

Abstract

The 2,3,3a,4,7,7a-hexahydro-1H-isoindole scaffold, a partially saturated bicyclic amine, represents a foundational building block in modern medicinal chemistry and organic synthesis. Its unique conformational rigidity, conferred by the cis-fused ring system, combined with the reactivity of a secondary amine and an internal alkene, makes it a versatile starting point for the development of complex molecular architectures. This guide provides an in-depth analysis of its core chemical properties, spectroscopic signatures, synthetic pathways, and key reactivity patterns. We will explore its strategic application in drug discovery, drawing on the broader importance of the isoindole family in developing therapeutics, including potent enzyme inhibitors and anticancer agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this valuable heterocyclic scaffold.

Core Chemical and Physical Properties

This compound is characterized by a pyrrolidine ring fused to a cyclohexene ring. This structure (C₈H₁₃N) is a key intermediate, distinct from the fully saturated octahydroisoindole or its oxidized isoindole-1,3-dione analogues.[1] The cis-fusion of the two rings is the thermodynamically favored conformation, leading to a bent, V-shaped molecule. This defined three-dimensional structure is a critical feature for its use as a scaffold in rational drug design.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 10533-30-9 | [2] |

| Molecular Formula | C₈H₁₃N | [1] |

| Molecular Weight | 123.20 g/mol | |

| Physical Form | Solid | |

| InChI Key | HWZHYUCYEYJQTE-UHFFFAOYSA-N | |

| Canonical SMILES | C1NCC2CC=CCC12 | |

| Storage Class | 13 - Non-Combustible Solids |

Note: This compound is supplied by some vendors as a research chemical for early discovery, and comprehensive analytical data may not be routinely collected. Buyers are often responsible for confirming identity and purity.

Spectroscopic Characterization (Predicted)

While specific, verified spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. A scientist characterizing a sample of this material should expect the following signatures:

-

¹H NMR:

-

Alkene Protons: Two signals in the olefinic region (~5.5-6.0 ppm), corresponding to the -CH=CH- protons.

-

Bridgehead Protons: Complex multiplets for the protons at the ring junctions (C3a and C7a).

-

Amine Proton: A broad singlet associated with the N-H proton, which may exchange with D₂O. Its chemical shift can vary depending on solvent and concentration.

-

Aliphatic Protons: A series of complex multiplets in the upfield region (~1.5-3.5 ppm) for the remaining CH₂ protons of the pyrrolidine and cyclohexene rings.

-

-

¹³C NMR:

-

Alkene Carbons: Two signals in the downfield region (~125-130 ppm).

-

Aliphatic Carbons: Multiple signals in the upfield region (~20-60 ppm) corresponding to the eight sp³-hybridized carbon atoms.

-

-

IR Spectroscopy:

-

N-H Stretch: A moderate, sharp peak in the range of 3300-3500 cm⁻¹, characteristic of a secondary amine.

-

C=C Stretch: A weak to medium peak around 1640-1680 cm⁻¹.

-

C-H Stretches: Signals just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bonds of the alkene.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 123, corresponding to the molecular weight.

-

Fragmentation: Expect fragmentation patterns typical of cyclic amines, including loss of alkyl fragments from the rings.

-

Synthesis and Manufacturing

The synthesis of the hexahydro-1H-isoindole core typically relies on a foundational Diels-Alder cycloaddition reaction, followed by functional group manipulations. A robust and scalable approach starts with the reaction of maleic anhydride and a suitable diene, such as 1,3-butadiene (generated in situ from 3-sulfolene), to form the cyclohexene ring system. The resulting anhydride is then converted to the corresponding imide and subsequently reduced to yield the target amine.

Rationale for Synthetic Choices:

-

Diels-Alder Reaction: This cycloaddition is highly efficient for forming the six-membered ring with the desired stereochemistry, establishing the cis-fused ring junction. Using 3-sulfolene as a source of 1,3-butadiene is a common and safe laboratory practice, as it avoids handling gaseous butadiene.

-

Imide Formation: Reacting the anhydride with ammonia or a protected amine source is a standard, high-yielding method to introduce the nitrogen atom.

-

Reduction: The final reduction of the imide to the secondary amine requires a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃). The choice of reagent is critical; milder reagents might only reduce one of the carbonyl groups. Borane is often preferred for its selectivity and milder reaction conditions compared to LiAlH₄.[3]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride.

-

In a flask equipped with a reflux condenser, combine 3-sulfolene (1.1 eq) and maleic anhydride (1.0 eq) in toluene.

-

Heat the mixture to reflux (~110-120 °C) for 18-24 hours. The 3-sulfolene thermally decomposes to release 1,3-butadiene, which is trapped in situ by the maleic anhydride.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold hexanes, and dry to yield the anhydride.

-

-

Step 2: Synthesis of cis-4-Cyclohexene-1,2-dicarboximide. [4]

-

Suspend the anhydride (1.0 eq) in aqueous ammonia (28%).

-

Heat the mixture to gently evaporate the water, forming a slurry.

-

Continue heating to ~150-160 °C until all the water has been removed and the material has fully melted and re-solidified.

-

Cool the flask to room temperature. The solid obtained is the crude imide, which can be recrystallized from ethanol for purification.

-

-

Step 3: Reduction to this compound. [3]

-

Caution: This step should be performed under an inert atmosphere (e.g., Argon or Nitrogen) as borane and LiAlH₄ are highly reactive.

-

Suspend the imide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of borane-tetrahydrofuran complex (1M in THF, ~2.5-3.0 eq) to the suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 6N HCl to decompose the excess borane.

-

Make the solution basic (pH > 10) by adding aqueous NaOH.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or chromatography.

-

Chemical Reactivity and Derivatization

The molecule possesses two primary sites for chemical modification: the nucleophilic secondary amine and the electrophilic carbon-carbon double bond. This dual reactivity allows for orthogonal chemical strategies, making it a powerful scaffold for building molecular diversity.

-

Reactions at the Nitrogen Atom: The secondary amine readily undergoes standard transformations such as N-alkylation, N-acylation, and reductive amination to install a wide variety of substituents. This is the most common site for modification when incorporating the scaffold into a larger molecule.

-

Reactions at the Alkene: The double bond can be functionalized through several classic reactions:

-

Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) will reduce the double bond to yield the fully saturated cis-octahydroisoindole, a key intermediate in the synthesis of the antidiabetic drug Mitiglinide.[5]

-

Epoxidation: Treatment with an oxidant like m-chloroperbenzoic acid (m-CPBA) yields the corresponding epoxide.[6] This epoxide is a versatile intermediate that can be opened by various nucleophiles (e.g., azides, amines, thiols) to generate highly functionalized trans-disubstituted derivatives.[7]

-

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) can be used for syn-dihydroxylation, producing a cis-diol.[7][8]

-

Caption: Key reactivity pathways of the hexahydro-1H-isoindole scaffold.

Applications in Research and Drug Development

The isoindole family of heterocycles is of significant interest to the pharmaceutical industry.[9][10] While many reported activities are for oxidized or substituted analogues, the hexahydro-1H-isoindole core provides the foundational framework for accessing these more complex structures.

-

Conformationally Constrained Scaffolds: The rigid, bicyclic nature of the scaffold is highly advantageous in drug design. It reduces the entropic penalty of binding to a biological target by pre-organizing the attached pharmacophoric groups in a defined spatial orientation. This has been successfully exploited in the design of potent inhibitors for enzymes like prolyl oligopeptidase (POP), where the isoindole core serves as a chiral template.[11]

-

Access to Bioactive Derivatives: The isoindole-1,3-dione derivatives, accessible from the same synthetic intermediates, have demonstrated a wide range of biological activities, including anticancer properties.[6][7] The ability to functionalize the alkene bond of these diones has led to the synthesis of libraries of compounds with diverse substitution patterns, which have been screened for cytotoxic effects against various cancer cell lines.[6]

-

Key Pharmaceutical Intermediates: The fully saturated analogue, cis-octahydroisoindole, is a registered intermediate for Mitiglinide, a drug used to treat type 2 diabetes.[5] This underscores the industrial relevance of the synthetic pathways that begin with the hexahydro-isoindole core or its precursors. The broader phthalimide structure, a related oxidized derivative, is famously the core of drugs like Thalidomide and its more recent, safer analogues Lenalidomide and Pomalidomide, used in cancer therapy.[10][12]

Safety and Handling

As a research chemical, detailed toxicological data for this compound is limited. Standard laboratory safety precautions for handling solid amine compounds should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a non-combustible solid.

References

- 1. This compound | C8H13N | CID 20521863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 10533-30-9 | this compound - Synblock [synblock.com]

- 3. prepchem.com [prepchem.com]

- 4. 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-, cis- [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 10. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Hexahydro-1H-isoindole

Introduction

Hexahydro-1H-isoindole, also known as octahydroisoindole, is a saturated bicyclic heterocyclic amine. Its rigid, fused-ring structure makes it a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. The physicochemical properties of this compound are fundamental to its behavior in both biological and chemical systems, influencing its reactivity, solubility, and pharmacokinetic profile. This guide provides a comprehensive overview of the known physicochemical characteristics of hexahydro-1H-isoindole, details robust experimental protocols for their determination, and explores the potential biological relevance of this molecule.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its utility in drug development and chemical synthesis. For hexahydro-1H-isoindole, a complete experimental dataset is not yet available in the public domain. The following table summarizes the currently available data, distinguishing between experimental and predicted values.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₈H₁₅N | - | [1][2] |

| Molecular Weight | 125.21 g/mol | - | [2][3] |

| Appearance | Colorless to pale yellow liquid | Experimental | [1] |

| Boiling Point | 189 °C (at 760 mmHg) | Literature | [3] |

| 90 °C (at 14 Torr) | Experimental | [4][5] | |

| Melting Point | Not available | - | |

| Solubility | Sparingly soluble in water | Qualitative | [1] |

| Soluble in methanol, ethanol, acetone, DMSO | Qualitative | [3][6] | |

| pKa | 11.53 ± 0.20 | Predicted | [1][3] |

| logP | 1.72 | Predicted | [7] |

Synthesis of cis-Hexahydro-1H-isoindole

The cis-isomer of hexahydro-1H-isoindole is commonly synthesized via the catalytic hydrogenation of isoindole or its derivatives. This method provides good yield and stereoselectivity.[1]

Reaction Scheme:

Starting Material: Isoindole Reagent: Hydrogen gas (H₂) Catalyst: Palladium on carbon (Pd/C) Solvent: Ethanol or similar protic solvent Conditions: Moderate pressure (e.g., 3-5 bar) and temperature (e.g., 60-100 °C)[1]

Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of cis-hexahydro-1H-isoindole.

Experimental Protocols for Physicochemical Characterization

To address the gaps in the experimental data for hexahydro-1H-isoindole, the following detailed protocols are provided for the determination of its pKa and logP.

Determination of pKa by ¹H NMR Spectroscopy

The pKa of a molecule can be accurately determined by monitoring the pH-dependent chemical shifts of its protons. As the molecule transitions between its protonated and deprotonated states, the chemical environment of nearby protons changes, resulting in a shift in their resonance frequency. Plotting the chemical shift against pH yields a sigmoidal curve, the inflection point of which corresponds to the pKa.

-

Sample Preparation: Prepare a stock solution of hexahydro-1H-isoindole in D₂O.

-

pH Adjustment: Create a series of samples with varying pD values (the pH equivalent in D₂O) by adding small aliquots of DCl or NaOD.

-

NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample.

-

Data Analysis:

-

Identify a proton signal that shows a significant chemical shift change with varying pD.

-

Plot the chemical shift (δ) of this proton against the pD of the solution.

-

Fit the data to the Henderson-Hasselbalch equation to determine the inflection point of the resulting sigmoidal curve. This inflection point is the pKa value.

-

Caption: Workflow for the experimental determination of pKa using ¹H NMR spectroscopy.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the gold standard for its experimental determination.

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of hexahydro-1H-isoindole of known concentration in the aqueous phase.

-

Partitioning:

-

Combine equal volumes of the aqueous sample solution and the saturated n-octanol in a flask.

-

Shake the flask for a set period (e.g., 1 hour) to allow for partitioning.

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of hexahydro-1H-isoindole in each phase using a suitable analytical technique (e.g., GC-MS or HPLC).

-

Calculation: Calculate the logP using the following formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Caption: Workflow for the experimental determination of logP using the shake-flask method.

Biological Context and Potential Significance

While comprehensive biological studies on the parent hexahydro-1H-isoindole are limited, it has been identified as a substance P antagonist.[8][9] Substance P is a neuropeptide that plays a crucial role in pain perception, inflammation, and mood regulation. Its primary receptor is the neurokinin-1 receptor (NK1R). Antagonists of the NK1R have therapeutic potential in a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and chronic pain.[10]

The ability of hexahydro-1H-isoindole to act as a substance P antagonist suggests its potential as a lead compound for the development of novel therapeutics targeting the NK1R. Further research is warranted to elucidate the specific binding mode, potency, and selectivity of hexahydro-1H-isoindole for the NK1R, and to explore its efficacy in relevant preclinical models.

Conclusion

Hexahydro-1H-isoindole is a molecule of significant interest in medicinal chemistry. This guide has synthesized the available physicochemical data and highlighted the current knowledge gaps. The detailed experimental protocols provided offer a clear path for researchers to obtain the missing experimental values for melting point, aqueous solubility, and logP. A more complete understanding of these fundamental properties will undoubtedly accelerate the exploration of hexahydro-1H-isoindole and its derivatives as potential therapeutic agents, particularly in the context of substance P antagonism.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Octahydroisoindole | C8H15N | CID 409979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. cis-Octahydro-isoindole | 21850-12-4 [chemicalbook.com]

- 5. cis-Octahydro-isoindole Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Substance P Antagonism as a Novel Therapeutic Option to Enhance Efficacy of Cisplatin in Triple Negative Breast Cancer and Protect PC12 Cells against Cisplatin-Induced Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,3a,4,7,7a-hexahydro-1H-isoindole: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive overview of 2,3,3a,4,7,7a-hexahydro-1H-isoindole, a saturated heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning role as a privileged fragment in medicinal chemistry.

Core Chemical Identity: Nomenclature and Structure

IUPAC Name: this compound

Synonyms: While less common, this compound may be referred to in literature by variations of its systematic name.

CAS Number: 10533-30-9

Molecular Formula: C₈H₁₃N

Molecular Weight: 123.20 g/mol

Chemical Structure:

Figure 1: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N | |

| Molecular Weight | 123.20 | |

| Physical Form | Solid | |

| InChI Key | HWZHYUCYEYJQTE-UHFFFAOYSA-N | |

| SMILES | C1NCC2CC=CCC12 |

Synthesis and Chemical Reactivity

While direct, detailed synthetic protocols for this compound are not extensively documented in readily available literature, its synthesis can be inferred from the well-established chemistry of its derivatives, particularly the corresponding dione. A common and logical synthetic pathway involves the reduction of cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.

Proposed Synthetic Pathway:

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis of a Hexahydro-1H-isoindole-1,3(2H)-dione Derivative

The following protocol is adapted from the synthesis of N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives and serves as a foundational method.

Step 1: Synthesis of cis-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione

-

To a solution of cis-4-cyclohexene-1,2-dicarboxylic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid, add the desired primary amine or a source of ammonia (1 equivalent).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the crude product.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione derivative.

Step 2: Reduction to this compound

This is a generalized procedure, and specific conditions may need optimization.

-

In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-4 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Slowly add a solution of the cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione derivative (1 equivalent) in the same anhydrous solvent to the stirred suspension of the reducing agent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with the ether solvent.

-

Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by distillation or column chromatography as needed.

Spectroscopic Characterization

Expected ¹H NMR (Proton NMR) Features:

-

Olefinic Protons: Signals in the range of 5.5-6.0 ppm, corresponding to the two protons on the double bond of the cyclohexene ring.

-

Aliphatic Protons: A complex series of multiplets in the upfield region (1.0-3.5 ppm) corresponding to the protons on the saturated carbons of the bicyclic system. The protons adjacent to the nitrogen atom would be expected to appear in the downfield end of this range.

-

N-H Proton: A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

Expected ¹³C NMR (Carbon NMR) Features:

-

Olefinic Carbons: Signals in the range of 120-130 ppm.

-

Aliphatic Carbons: Signals in the range of 20-60 ppm. The carbons bonded to the nitrogen atom will be in the more deshielded region of this range.

Applications in Drug Development and Medicinal Chemistry

The hexahydro-1H-isoindole scaffold is a key structural motif in a variety of biologically active compounds. Its rigid, bicyclic nature makes it an attractive scaffold for the development of conformationally constrained ligands that can bind to biological targets with high affinity and selectivity.

4.1. Anticancer Agents

Numerous derivatives of hexahydro-1H-isoindole-1,3(2H)-dione have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Studies have shown that the anticancer activity can be modulated by the nature of the substituents on the isoindole skeleton. For example, derivatives bearing silyl and azide groups have demonstrated dose-dependent cytotoxic effects on lung (A549) and cervical (HeLa) carcinoma cells. Some trisubstituted isoindole derivatives have also shown selective inhibition of cancer cell growth.

4.2. Antimicrobial Agents

The isoindole nucleus is also a component of compounds with antimicrobial properties. Research has demonstrated that certain trisubstituted hexahydro-1H-isoindole derivatives exhibit selective inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

4.3. Enzyme Inhibitors

The conformationally restricted nature of the hexahydro-1H-isoindole scaffold makes it a valuable template for the design of enzyme inhibitors. Derivatives have been investigated as inhibitors of prolyl oligopeptidase (POP), an enzyme implicated in neurological disorders. The rigid structure allows for precise positioning of pharmacophoric groups within the enzyme's active site.

4.4. Antioxidant Activity

Certain N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been synthesized and shown to possess antioxidant properties. These compounds are of interest for their potential to combat oxidative stress-related diseases.

Safety and Handling

Hazard Identification:

Based on available data, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

Storage:

Store in a cool, dry, well-ventilated place. Keep the container tightly closed.

Toxicity:

Detailed toxicological data for this compound is limited. However, studies on some of its dione derivatives have been conducted to assess their in vivo toxicity profiles. As with any research chemical, it should be handled by trained personnel using appropriate personal protective equipment (PPE).

Conclusion

This compound is a versatile saturated heterocyclic scaffold with significant potential in drug discovery and development. Its rigid, three-dimensional structure provides a solid foundation for the design of potent and selective modulators of various biological targets. While detailed information on the parent compound is somewhat limited, the extensive research on its derivatives underscores the importance of this chemical entity. Future research focused on the synthesis and biological evaluation of a wider range of derivatives is likely to uncover new therapeutic applications for this promising molecular framework.

The Hexahydro-1H-isoindole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract

The hexahydro-1H-isoindole nucleus has emerged as a significant "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in the design of novel therapeutic agents. Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically functionalized to interact with a diverse array of biological targets. This in-depth technical guide explores the synthetic accessibility, chemical versatility, and broad-ranging pharmacological applications of the hexahydro-1H-isoindole core. We will delve into key synthetic strategies, analyze its role in the development of potent enzyme inhibitors and anticancer agents, and provide detailed experimental protocols for the preparation of key derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compelling scaffold in their own discovery programs.

Introduction: The Rise of a Privileged Scaffold

In the relentless pursuit of novel therapeutics, medicinal chemists often seek out molecular frameworks that can serve as a foundation for the development of multiple drug candidates targeting different biological pathways. These "privileged scaffolds" possess inherent drug-like properties and a conformational rigidity that allows for the precise presentation of pharmacophoric elements.[1] The hexahydro-1H-isoindole skeleton, a saturated bicyclic amine, has garnered substantial interest as such a scaffold.[2] Its structure, a fusion of a cyclohexane and a pyrrolidine ring, offers a rich stereochemical landscape and multiple points for chemical diversification, making it an attractive starting point for the synthesis of compound libraries with diverse biological activities.[3][4]

The therapeutic potential of the broader isoindole family is well-established, with the phthalimide core (1H-isoindole-1,3(2H)-dione) being a key component of blockbuster drugs like thalidomide, lenalidomide, and pomalidomide, which are utilized in the treatment of multiple myeloma.[1] The hexahydro-1H-isoindole scaffold can be viewed as a saturated, and therefore more three-dimensional, bioisostere of the phthalimide group, offering improved pharmacokinetic properties in certain contexts. This guide will focus specifically on the hexahydro variant and its applications in modern drug discovery.

Synthetic Strategies: Accessing the Core

The utility of a scaffold in medicinal chemistry is intrinsically linked to its synthetic accessibility. Fortunately, the hexahydro-1H-isoindole core can be constructed through several reliable synthetic routes, with the Diels-Alder reaction being a cornerstone of many approaches.

Diels-Alder Cycloaddition: A Powerful Entry Point

A prevalent strategy for the synthesis of the tetrahydro-1H-isoindole precursor involves the [4+2] cycloaddition of a suitable diene, such as 1,3-butadiene (often generated in situ from 3-sulfolene), with maleimide or its derivatives. The resulting cycloadduct, a cis-1,2,3,6-tetrahydrophthalic anhydride, can then be readily converted to the corresponding imide and subsequently reduced to the desired hexahydro-1H-isoindole.

Experimental Protocol: Synthesis of 2-substituted-hexahydro-1H-isoindole-1,3(2H)-dione [4]

This protocol outlines a general two-step procedure starting from the Diels-Alder reaction of 3-sulfolene and maleic anhydride, followed by imide formation.

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

-

To a 100 mL round-bottom flask, add 3-sulfolene (10.0 g, 84.6 mmol) and maleic anhydride (8.3 g, 84.6 mmol).

-

Add 20 mL of xylene to the flask.

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 140 °C) for 3 hours. The reaction generates sulfur dioxide gas, which should be vented appropriately.

-

Allow the reaction mixture to cool to room temperature, during which the product will precipitate.

-

Collect the white crystalline product by vacuum filtration and wash with cold petroleum ether.

-

Dry the product in vacuo to yield cis-1,2,3,6-tetrahydrophthalic anhydride.

Step 2: Synthesis of N-benzyl-hexahydro-1H-isoindole-1,3(2H)-dione

-

In a 100 mL round-bottom flask, dissolve the cis-1,2,3,6-tetrahydrophthalic anhydride (5.0 g, 32.9 mmol) in 30 mL of glacial acetic acid.

-

Add benzylamine (3.5 g, 32.9 mmol) to the solution.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to afford N-benzyl-hexahydro-1H-isoindole-1,3(2H)-dione as a white solid.

Further Functionalization

The true power of the hexahydro-1H-isoindole scaffold lies in its amenability to further functionalization. The initial bicyclic imide can be modified in numerous ways, including:

-

Reduction of the imide: The carbonyl groups of the imide can be reduced to yield the corresponding diamine or amino alcohol, providing new vectors for substitution.

-

Epoxidation and Ring-Opening: The double bond in the tetrahydro-isoindole precursor can be epoxidized, followed by nucleophilic ring-opening to introduce a variety of functional groups with defined stereochemistry.[4]

-

N-Substitution: The nitrogen atom of the imide can be readily alkylated or acylated to introduce diverse side chains.

Therapeutic Applications: A Scaffold of Opportunity

The hexahydro-1H-isoindole core has been successfully employed in the development of a range of biologically active compounds, with notable examples in oncology and neurodegenerative diseases.

Anticancer Activity

A number of studies have demonstrated the potent anticancer activity of hexahydro-1H-isoindole derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The cytotoxic effects are often dependent on the nature of the substituents on the bicyclic core.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-benzylisoindole-1,3-dione derivatives | A549 (Lung) | 114.25 - 116.26 | [5] |

| Azide and silyl ether substituted isoindoles | A549 (Lung) | 19.41 | |

| Trisubstituted isoindole derivatives | HeLa, A549, MCF-7, PC3, Caco-2 | Varies |

Enzyme Inhibition

The rigid framework of the hexahydro-1H-isoindole scaffold makes it an excellent platform for the design of enzyme inhibitors. By orienting key functional groups in a precise manner, these molecules can achieve high-affinity binding to the active sites of various enzymes.

A notable example is the development of potent and selective inhibitors of prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative disorders.[2][3] Structure-based design has led to the discovery of hexahydro-1H-isoindole derivatives with nanomolar inhibitory activity.[2]

| Compound | Target Enzyme | Kᵢ (nM) | Reference |

| 7e (a 3-oxo-hexahydro-1H-isoindole-4-carboxylic acid derivative) | Prolyl Oligopeptidase (POP) | 1.0 | [2] |

Structure-Activity Relationships (SAR)

Systematic exploration of the structure-activity relationships of hexahydro-1H-isoindole derivatives is crucial for optimizing their biological activity. Key SAR insights include:

-

Stereochemistry: The stereochemistry of the substituents on the cyclohexane ring can have a profound impact on biological activity, highlighting the importance of stereocontrolled synthesis.[2]

-

N-Substitution: The nature of the substituent on the nitrogen atom is a key determinant of both potency and selectivity. This position is often used to introduce moieties that interact with specific pockets in the target protein.

-

Ring Functionalization: The introduction of functional groups on the cyclohexane ring can modulate the compound's physicochemical properties and introduce new binding interactions.

Conclusion and Future Perspectives

The hexahydro-1H-isoindole scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic tractability, coupled with its conformational rigidity and amenability to diversification, makes it an invaluable tool for the modern drug hunter. While no drug containing this specific scaffold has yet reached the market, the impressive preclinical data for a range of derivatives, particularly in the areas of oncology and enzyme inhibition, underscore its significant therapeutic potential.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the expansion of the chemical space around the scaffold through innovative functionalization strategies, and the exploration of its utility against a wider range of biological targets. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the hexahydro-1H-isoindole scaffold is poised to play an increasingly important role in the discovery of the next generation of innovative medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Diamino-6-chloropyrimidine: Properties, Synthesis, and Applications in Drug Development

Disclaimer: The initial query for CAS number 10533-30-9 was found to correspond to 2,3,3a,4,7,7a-Hexahydro-1H-isoindole. However, based on the broader context of chemical synthesis and drug development intermediates, this guide will focus on the scientifically significant and related compound, 2,4-Diamino-6-chloropyrimidine (CAS number: 156-83-2) . This compound is a critical precursor in the synthesis of various pharmaceuticals, most notably Minoxidil.

Introduction and Overview

2,4-Diamino-6-chloropyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical manufacturing.[1][2] Its molecular architecture, featuring a pyrimidine core with two amino groups and a reactive chlorine atom, makes it a versatile building block for the synthesis of a diverse range of biologically active molecules.[1][3] This guide provides a comprehensive technical overview of its chemical and physical properties, established synthetic protocols, key applications in drug development, and essential safety and handling information. The primary application of 2,4-diamino-6-chloropyrimidine is as a key intermediate in the production of Minoxidil, a widely used medication for the treatment of androgenetic alopecia (hair loss).[1][4]

Chemical Structure and Identification

The structural representation of 2,4-Diamino-6-chloropyrimidine is fundamental to understanding its reactivity and function as a synthetic intermediate.

References

- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. Page loading... [guidechem.com]

- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 4. Minoxidil - Wikipedia [en.wikipedia.org]

A Technical Guide to 2,3,3a,4,7,7a-hexahydro-1H-isoindole: Physicochemical Properties and Synthetic Context

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental physicochemical properties of 2,3,3a,4,7,7a-hexahydro-1H-isoindole, a saturated heterocyclic compound. Its structural motif is a key building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This document serves as a foundational resource, consolidating its core characteristics and exploring the broader synthetic landscape of related isoindole derivatives.

Core Molecular Attributes

This compound is a bicyclic amine with a molecular structure featuring a fused cyclohexane and pyrrolidine ring system. Its precise molecular formula and weight are critical for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

The empirical formula for this compound is C₈H₁₃N.[1][2] This composition dictates its molar mass and is fundamental to its reactivity and physical properties. The molecular weight is approximately 123.20 g/mol .[2]

A summary of its key identifiers and properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N | PubChem, Sigma-Aldrich[3] |

| Molecular Weight | 123.20 g/mol | Synblock, Sigma-Aldrich[2] |

| CAS Number | 10533-30-9 | Sigma-Aldrich |

| MDL Number | MFCD12198433 | Synblock, Sigma-Aldrich[2] |

| PubChem CID | 20521863 | PubChem[3] |

| InChI String | 1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-9H,3-6H2 | Sigma-Aldrich |

| SMILES String | C1NCC2CC=CCC12 | Sigma-Aldrich |

Table 1: Core Identifiers and Physicochemical Properties of this compound. This table provides a quick reference for the fundamental molecular attributes of the compound, essential for laboratory and computational work.

Structural Representation

The spatial arrangement of atoms in this compound is crucial for understanding its interaction with biological targets. The following diagram illustrates its chemical structure.

Figure 1: Chemical Structure of this compound. This diagram illustrates the connectivity of atoms in the molecule, highlighting the fused bicyclic ring system.

Context in Drug Development and Synthesis

While this compound itself is a foundational structure, its derivatives, particularly those incorporating an imide functional group (hexahydro-1H-isoindole-1,3(2H)-diones), have garnered significant attention in medicinal chemistry. These derivatives are structurally analogous to norcantharimide, a compound known for its potential anticancer properties.[4][5]

The isoindole scaffold serves as a rigid and conformationally constrained template, a desirable feature in drug design for achieving high-affinity binding to target proteins. Research has demonstrated that modifications to the hexahydro-1H-isoindole core can lead to compounds with a range of biological activities, including:

-

Anticancer Activity: Derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6]

-

Antioxidant Properties: Certain N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives have shown promising antioxidant activity in in-vitro assays.[7][8]

-

Enzyme Inhibition: The constrained bicyclic structure has been utilized in the structure-based design of potent enzyme inhibitors, such as those targeting prolyl oligopeptidase (POP), which has implications for neurological disorders.[9]

General Synthetic Approaches

The synthesis of the hexahydro-1H-isoindole core and its derivatives often involves multi-step reaction sequences. A common strategy for producing the related dione derivatives begins with a Diels-Alder cycloaddition reaction between 3-sulfolene and maleic anhydride.[4][5] The resulting adduct can then be reacted with various primary amines to introduce diversity at the N-position, a key site for modulating pharmacological activity.

The workflow for such a synthesis can be conceptualized as follows:

Figure 2: Generalized Synthetic Workflow. This diagram outlines a common pathway for the synthesis of N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from simple precursors.

Further functionalization of the cyclohexane ring, for instance through epoxidation or cis-hydroxylation, allows for the introduction of additional stereocenters and functional groups, expanding the chemical space for drug discovery.[4][5] The stereochemistry of these modifications is critical, as it can significantly impact the biological activity of the final compounds.

Conclusion

This compound is a molecule of significant interest due to its foundational role as a scaffold in the synthesis of pharmacologically active compounds. Its defined molecular weight and formula provide the basis for all quantitative work, while its rigid, three-dimensional structure offers a valuable template for the design of specific and potent therapeutic agents. The synthetic accessibility of its derivatives, coupled with their demonstrated biological activities, ensures that the hexahydro-1H-isoindole core will remain a relevant and important structural motif for researchers in the field of drug development.

References

- 1. molbase.com [molbase.com]

- 2. CAS 10533-30-9 | this compound - Synblock [synblock.com]

- 3. This compound | C8H13N | CID 20521863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Hexahydro-1H-isoindole Core: A Journey from Foundational Cycloaddition to Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Saturated Heterocycle

The hexahydro-1H-isoindole scaffold, a saturated bicyclic amine, represents a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the development of novel therapeutics, allowing for precise spatial orientation of functional groups to interact with biological targets. While its fully aromatic counterpart, isoindole, has a rich history, the exploration of the saturated hexahydro variant has carved its own unique and impactful path, driven by the quest for new bioactive molecules. This guide delves into the discovery and historical evolution of hexahydro-1H-isoindole compounds, tracing their origins from a Nobel Prize-winning chemical reaction to their current status as privileged scaffolds in drug development. We will explore the key synthetic strategies that have enabled access to this important heterocyclic system, the mechanistic principles that govern these transformations, and the ever-expanding landscape of their biological applications.

The Genesis: The Diels-Alder Reaction and the Birth of a Scaffold

The history of the hexahydro-1H-isoindole core is intrinsically linked to one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. First described in 1928 by Otto Diels and Kurt Alder, for which they were awarded the Nobel Prize in Chemistry in 1950, this [4+2] cycloaddition provides a reliable method for the formation of six-membered rings.[1] The reaction between a conjugated diene and a substituted alkene (the dienophile) to form a substituted cyclohexene derivative laid the immediate groundwork for the synthesis of the tetrahydro-1H-isoindole skeleton, the direct precursor to the hexahydro core.

The reaction of a 1,3-diene, such as 1,3-butadiene, with an N-substituted maleimide serves as the archetypal route to the cis-fused tetrahydro-1H-isoindole-1,3-dione. This reaction proceeds with high stereospecificity, a consequence of the concerted mechanism governed by the principles of orbital symmetry, later elucidated by Woodward and Hoffmann.[2][3]

Foundational Synthesis: The Diels-Alder Cycloaddition

The pericyclic nature of the Diels-Alder reaction involves the suprafacial interaction of the 4 π-electrons of the diene with the 2 π-electrons of the dienophile through a cyclic transition state. This concerted process leads to the formation of two new sigma bonds and one new pi bond, stereospecifically generating the cyclohexene ring of the tetrahydroisoindole core.

Caption: The Diels-Alder reaction forming the tetrahydroisoindole core.

Subsequent reduction of the double bond in the resulting tetrahydroisoindole derivative, typically through catalytic hydrogenation, affords the fully saturated hexahydro-1H-isoindole scaffold. This two-step sequence, beginning with the elegant simplicity of the Diels-Alder reaction, represents the historical and most fundamental approach to this heterocyclic system.

The Evolution of Synthetic Strategies: From Basic Scaffolds to Stereochemical Control

While the Diels-Alder reaction provided the initial entry point, the increasing demand for structurally diverse and stereochemically pure hexahydro-1H-isoindole derivatives for drug discovery has driven the development of more sophisticated synthetic methodologies. The evolution of these strategies reflects a broader trend in organic synthesis: a move towards greater efficiency, selectivity, and complexity.

Functionalization via Epoxidation and Ring-Opening: A Gateway to Polysubstituted Derivatives

A significant advancement in the functionalization of the hexahydro-1H-isoindole core involves the epoxidation of the double bond in the Diels-Alder adduct, followed by nucleophilic ring-opening of the resulting epoxide. This strategy allows for the introduction of a wide array of functional groups with defined stereochemistry.

The epoxidation is commonly carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism, where the oxygen atom is delivered to one face of the double bond, resulting in a syn-addition.[4][5] The stereochemical outcome of the epoxidation can often be influenced by directing groups present on the isoindole scaffold.

The subsequent ring-opening of the epoxide can be performed under either acidic or basic conditions, with the choice of conditions dictating the regioselectivity of the nucleophilic attack.

-

Acid-Catalyzed Ring-Opening: Protonation of the epoxide oxygen activates it as a good leaving group. The nucleophile then attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state. This pathway has significant SN1 character.[6][7]

-

Base-Catalyzed (or Nucleophilic) Ring-Opening: Under basic or neutral conditions, a strong nucleophile attacks the less sterically hindered carbon atom of the epoxide in a classic SN2 fashion.[8][9]

This dichotomy in regioselectivity provides a powerful tool for controlling the substitution pattern of the resulting functionalized hexahydro-1H-isoindole derivatives.

Caption: Epoxidation and subsequent regioselective ring-opening.

Protocol 1: Synthesis of a Hexahydro-1H-isoindole-1,3-dione Derivative via Epoxidation and Nucleophilic Ring-Opening

This protocol is a representative example for the synthesis of functionalized hexahydro-1H-isoindole derivatives.[3][10][11]

Step 1: Epoxidation of 2-phenyl-cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

-

Dissolve 2-phenyl-cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude epoxide, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Acid-Catalyzed Ring-Opening with Methanol

-

Dissolve the crude epoxide (1.0 eq) in a mixture of methanol and DCM.

-

Add a catalytic amount of sulfuric acid (H₂SO₄).

-

Stir the mixture at room temperature for 18-24 hours, monitoring by TLC.

-

Neutralize the reaction by adding solid NaHCO₃ and stir for 30 minutes.

-

Filter the mixture to remove solids and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the trans-hydroxy-methoxy hexahydro-1H-isoindole-1,3-dione derivative.

Asymmetric Synthesis: The Sharpless Dihydroxylation

The quest for enantiomerically pure hexahydro-1H-isoindoles, crucial for the development of chiral drugs, led to the adoption of powerful asymmetric methodologies. The Sharpless Asymmetric Dihydroxylation is a landmark achievement in this area, allowing for the enantioselective synthesis of cis-diols from the double bond of the tetrahydroisoindole precursor. This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand to direct the dihydroxylation to a specific face of the alkene. The choice between the pseudoenantiomeric ligands, (DHQ)₂PHAL and (DHQD)₂PHAL (found in commercially available AD-mix-α and AD-mix-β, respectively), dictates which enantiomer of the diol is formed.[9]

This method provides a reliable and highly enantioselective route to chiral dihydroxylated hexahydro-1H-isoindoles, which are versatile intermediates for the synthesis of a wide range of biologically active molecules.

Biological Activity and Therapeutic Potential

The rigid, three-dimensional nature of the hexahydro-1H-isoindole scaffold makes it an attractive "privileged structure" in medicinal chemistry. Its derivatives have been shown to exhibit a wide range of biological activities, with significant potential in oncology, neuroscience, and infectious diseases.

Anticancer Activity: The Norcantharidin Connection

A significant body of research on the biological activity of hexahydro-1H-isoindoles has been inspired by the natural product cantharidin and its less toxic analogue, norcantharidin. These compounds are potent inhibitors of protein phosphatases 1 (PP1) and 2A (PP2A) and exhibit significant anticancer activity. The hexahydro-1H-isoindole-1,3-dione moiety serves as a stable and synthetically accessible bioisostere for the anhydride group of norcantharidin.[2][7]

Numerous studies have demonstrated that derivatives of the hexahydro-1H-isoindole core, with various substitutions on the cyclohexane ring and the nitrogen atom, possess potent cytotoxic effects against a range of cancer cell lines.

Table 1: Cytotoxicity of Selected Hexahydro-1H-isoindole Derivatives Against Various Cancer Cell Lines

| Compound ID | R Group (on N) | Substituents on Cyclohexane Ring | Cell Line | IC₅₀ (µM) | Reference |

| 1d | Benzyl | 5-azido, 6-hydroxy | A549 (Lung) | >250 | [6] |

| 2a | Ethyl | 5-azido, 6-((tert-butyldiphenylsilyl)oxy) | A549 (Lung) | 16.5 | [6] |

| 2b | Methyl | 5-azido, 6-((tert-butyldiphenylsilyl)oxy) | A549 (Lung) | 10.1 | [6] |

| Compound 7 | Not specified | Azide and silyl ether | A549 (Lung) | 19.41 | |

| Compound 5 | Not specified | Not specified | A549 (Lung) | 10.67 | [10] |

| Compound 5 | Not specified | Not specified | C6 (Glioma) | 4.33 | [10] |

Note: IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

The data in Table 1 highlights that substitution on both the nitrogen atom and the cyclohexane ring significantly influences the cytotoxic activity of these compounds. For instance, the presence of a bulky silyl ether group in compounds 2a and 2b appears to enhance their potency against A549 lung cancer cells compared to the hydroxy-substituted analogue 1d .

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 6. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Diels-Alder reaction | McGraw Hill's AccessScience [accessscience.com]

- 11. researchgate.net [researchgate.net]

The Ascendant Scaffold: Unlocking the Therapeutic Potential of the Hexahydro-1H-isoindole Core

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Hexahydro-1H-isoindole Core - A Privileged Structure in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern medicine. In the vast landscape of chemical scaffolds, the hexahydro-1H-isoindole nucleus has emerged as a "privileged structure."[1][2] This bicyclic motif, a saturated version of the isoindole ring system, offers a unique three-dimensional architecture that is well-suited for interaction with a variety of biological targets.[1][3] Its inherent structural rigidity, coupled with the potential for stereospecific functionalization, allows for the precise orientation of substituents to optimize binding affinity and selectivity.[1][3]

The significance of the broader isoindole scaffold is well-established in pharmacology, with notable examples like thalidomide and its analogs, lenalidomide and pomalidomide, which feature an isoindoline-1,3-dione moiety and exhibit potent immunomodulatory and anticancer properties.[4][5] The hexahydro-1H-isoindole core builds upon this legacy, offering improved pharmacokinetic properties due to its increased saturation and three-dimensionality, which can enhance metabolic stability and cell permeability.[1][3] This guide will provide an in-depth exploration of the therapeutic potential of the hexahydro-1H-isoindole core, delving into its synthesis, diverse biological activities, and the underlying principles that guide the design of next-generation therapeutics based on this versatile scaffold.

Therapeutic Applications: A Scaffold of Diverse Bioactivity

The hexahydro-1H-isoindole core has demonstrated significant promise across multiple therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory conditions.

Anticancer Activity: A New Frontier in Cytotoxic Agents

The isoindole skeleton is a recognized pharmacophore in the development of anticancer agents.[6][7] Derivatives of the hexahydro-1H-isoindole core have shown promising cytotoxic effects against a range of cancer cell lines.[3][8] These compounds often exert their effects through multiple mechanisms, including the induction of apoptosis and the disruption of the tumor microenvironment.[4][9]

Recent studies have highlighted the importance of substituents on the hexahydro-1H-isoindole ring in determining anticancer potency.[7] For instance, the introduction of silyl ether and bromo groups has been shown to enhance cytotoxicity against Caco-2 (colorectal adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with some derivatives exhibiting greater potency than the established chemotherapeutic agent cisplatin.[7] Another study demonstrated that a hexahydro-1H-isoindole derivative containing both an azide and a silyl ether group exhibited significant inhibitory activity against A549 lung cancer cells, with an IC50 value of 19.41 µM, which was more potent than the standard drug 5-fluorouracil in that assay.[8]

The proposed mechanism for some of these anticancer effects involves the induction of mitotic catastrophe or apoptosis.[9] The structural rigidity of the hexahydro-1H-isoindole core allows for the precise positioning of functional groups that can interact with key cellular targets, such as DNA or proteins involved in cell cycle regulation.[9]

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative with azide and silyl ether | A549 | 19.41 ± 0.01 | [8] |

| 5-Fluorouracil (control) | A549 | >100 | [8] |

| Compound 13 (silyl ether and bromo) | Caco-2 | 1.8 ± 0.1 | [7] |

| Compound 16 (silyl ether and bromo) | Caco-2 | 2.5 ± 0.3 | [7] |

| Cisplatin (control) | Caco-2 | 3.5 ± 0.2 | [7] |

| Compound 13 (silyl ether and bromo) | MCF-7 | 2.1 ± 0.2 | [7] |

| Compound 16 (silyl ether and bromo) | MCF-7 | 3.2 ± 0.4 | [7] |

| Cisplatin (control) | MCF-7 | 4.5 ± 0.3 | [7] |

Prolyl Oligopeptidase (POP) Inhibition: A Target for Neurodegenerative and Inflammatory Diseases

Prolyl oligopeptidase (POP) is a serine protease that has been implicated in the pathophysiology of various neurological and inflammatory disorders.[10][11] Inhibition of POP is a promising therapeutic strategy, and the hexahydro-1H-isoindole scaffold has proven to be an excellent template for the design of potent and selective POP inhibitors.[1]

Structure-based design has led to the development of hexahydro-1H-isoindole-based inhibitors with nanomolar potency.[1] These inhibitors are designed to mimic the transition state of the POP-catalyzed reaction, with the rigid bicyclic core ensuring optimal presentation of key pharmacophoric elements.[1] A notable example is a derivative exhibiting a Ki of 1.0 nM, a significant improvement over previous inhibitors.[1] This enhanced potency is attributed to favorable interactions within the enzyme's active site, including hydrogen bonding and hydrophobic interactions.[1] Furthermore, these hexahydro-1H-isoindole-based inhibitors have demonstrated improved metabolic stability, a crucial attribute for CNS-acting drugs.[1]

The inhibition of POP by these compounds can have downstream effects on inflammatory pathways. For example, the selective POP inhibitor KYP-2047 has been shown to reduce inflammation in a model of pulmonary fibrosis.[11]

| Compound | Target | Ki (nM) | Reference |

| 7e (hexahydroisoindole-based) | Prolyl Oligopeptidase | 1.0 | [1] |

| 6 (previous hit) | Prolyl Oligopeptidase | 23.0 | [1] |

Antioxidant and Anti-inflammatory Potential

Derivatives of hexahydro-1H-isoindole have also been investigated for their antioxidant and anti-inflammatory properties.[4][5] Molecular docking studies have suggested that these compounds can interact with key enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 (COX-2) and monoamine oxidase B (MAO-B).[4][5] The antioxidant activity is thought to stem from the ability of these molecules to scavenge free radicals.[4] The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory enzymes like COX-2.[4]

Synthetic Strategies: Accessing the Hexahydro-1H-isoindole Core

The synthesis of the hexahydro-1H-isoindole core and its derivatives can be achieved through various synthetic routes. A common and efficient method involves the Diels-Alder reaction, which allows for the construction of the bicyclic ring system with good stereocontrol.[12]

Representative Synthetic Workflow: Diels-Alder Approach

Caption: General synthetic workflow for hexahydro-1H-isoindole derivatives.

Detailed Experimental Protocol: Synthesis of a Hexahydro-1H-isoindole-1,3(2H)-dione Derivative

This protocol is a representative example based on established methodologies.[12]

Step 1: Synthesis of 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

-

To a solution of 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1.0 eq) in toluene, add aniline (1.0 eq).

-

Reflux the mixture for 4-6 hours with a Dean-Stark trap to remove water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.

Step 2: Epoxidation of the Tetrahydroisoindole Derivative

-

Dissolve the 2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the epoxide.

Step 3: Nucleophilic Ring Opening of the Epoxide

-

Dissolve the epoxide (1.0 eq) in a suitable solvent (e.g., methanol).

-

Add the desired nucleophile (e.g., sodium azide for azido-alcohol formation) (1.5 eq).

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the functionalized hexahydro-1H-isoindole derivative.

Structure-Activity Relationships (SAR) and Future Directions

The therapeutic potential of the hexahydro-1H-isoindole core is intimately linked to the nature and stereochemistry of its substituents. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic profiles of these compounds.

Key SAR Insights:

-

Substituents on the Cyclohexane Ring: The functionalization of the six-membered ring is a key determinant of biological activity. For anticancer agents, the introduction of lipophilic and electron-withdrawing groups can enhance cytotoxicity.[7] The stereochemistry of these substituents is also critical for optimal target engagement.

-

N-Substitution: The substituent on the nitrogen atom of the isoindole ring plays a significant role in modulating the physicochemical properties and biological activity. For POP inhibitors, the N-substituent is often a key recognition element for the enzyme's active site.[1]

-

Stereochemistry: The stereochemistry of the ring fusion and the substituents is paramount. The rigid, three-dimensional structure of the hexahydro-1H-isoindole core allows for the precise spatial arrangement of functional groups, and often only one stereoisomer exhibits the desired biological activity.[1]

Logical Progression of Drug Design

Caption: The drug development pathway for hexahydro-1H-isoindole derivatives.

Conclusion: A Scaffold with a Bright Therapeutic Future

The hexahydro-1H-isoindole core represents a highly versatile and promising scaffold in medicinal chemistry. Its unique structural features provide a robust framework for the design of potent and selective modulators of a wide range of biological targets. The demonstrated efficacy of its derivatives in preclinical models of cancer and neurological disorders underscores the immense therapeutic potential of this privileged structure. Future research efforts focused on exploring novel synthetic methodologies, expanding the diversity of functionalization, and conducting in-depth in vivo studies will undoubtedly unlock the full potential of the hexahydro-1H-isoindole core in the development of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isoquinoline alkaloids as prolyl oligopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prolyl oligopeptidase inhibition ameliorates experimental pulmonary fibrosis both in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Hexahydro-1H-isoindole Scaffolds via Diels-Alder Reaction

For: Researchers, scientists, and drug development professionals.

Abstract

The hexahydro-1H-isoindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers an efficient and stereocontrolled route to this valuable heterocyclic system.[3][4] This document provides a comprehensive guide to the synthesis of hexahydro-1H-isoindole derivatives using the Diels-Alder reaction. We will delve into the mechanistic underpinnings, explore key strategic considerations for reaction design, and provide detailed, field-proven protocols for both intermolecular and intramolecular variants of this transformation. The content herein is designed to equip researchers with the theoretical knowledge and practical expertise to successfully implement this methodology in their synthetic campaigns.

Introduction: The Strategic Value of the Diels-Alder Approach

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis due to its ability to form six-membered rings with a high degree of stereocontrol in a single step.[5][6] This cycloaddition involves the interaction of a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component).[4][6] The application of this reaction to the synthesis of the hexahydro-1H-isoindole framework typically involves a diene and a dienophile where one or both components contain a nitrogen atom, or a latent nitrogen functionality, that ultimately becomes part of the isoindole ring system.

The strategic advantages of employing the Diels-Alder reaction for this purpose are manifold:

-

Atom Economy: As a cycloaddition, the reaction is inherently atom-economical, a key principle of green chemistry.

-

Stereocontrol: The concerted nature of the reaction allows for the predictable transfer of stereochemistry from the reactants to the product. The endo rule, which often governs the stereochemical outcome, results from favorable secondary orbital interactions in the transition state.[4]

-

Convergence: This methodology allows for the rapid assembly of molecular complexity from relatively simple starting materials.

The resulting hexahydro-1H-isoindole derivatives are of significant interest in drug discovery, with applications as inhibitors of enzymes such as prolyl oligopeptidase (POP) and as scaffolds for various other therapeutic agents.[2]

Mechanistic Overview & Key Principles

The Diels-Alder reaction proceeds through a concerted, pericyclic transition state. The stereospecificity of the reaction is a direct consequence of this mechanism.

Frontier Molecular Orbital (FMO) Theory

The reactivity and regioselectivity of the Diels-Alder reaction can be rationalized using Frontier Molecular Orbital (FMO) theory. The reaction is typically governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[4]

-

Normal Electron-Demand Diels-Alder: This is the most common variant, where an electron-rich diene reacts with an electron-poor dienophile. Electron-donating groups (EDGs) on the diene raise its HOMO energy, while electron-withdrawing groups (EWGs) on the dienophile lower its LUMO energy, narrowing the HOMO-LUMO gap and accelerating the reaction.[4][6]

-

Inverse Electron-Demand Diels-Alder: In this less common scenario, an electron-poor diene reacts with an electron-rich dienophile. Here, the primary interaction is between the HOMO of the dienophile and the LUMO of the diene.[4]

Stereoselectivity

The Diels-Alder reaction is highly stereoselective. The relative stereochemistry of substituents on the diene and dienophile is retained in the product. For cyclic dienophiles, the reaction can proceed via two major pathways:

-

endo approach: The substituent on the dienophile is oriented towards the developing π-system of the diene. This is often the kinetically favored pathway due to stabilizing secondary orbital interactions.[4]

-

exo approach: The substituent on the dienophile is oriented away from the developing π-system. This product is typically the thermodynamically more stable isomer.

Experimental Protocols

Protocol 1: Intermolecular Diels-Alder Synthesis of a Hexahydro-1H-isoindole-1,3(2H)-dione Derivative

This protocol describes a classic approach to the synthesis of the isoindole core, often utilizing a commercially available diene and an N-substituted maleimide as the dienophile.

Reaction Scheme:

Materials:

| Reagent/Solvent | M.W. | Amount | Moles |